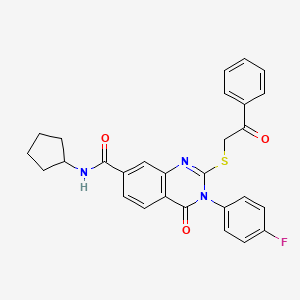
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H24FN3O3S and its molecular weight is 501.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized quinazolinone and thiazolidinone derivatives with potent antimicrobial properties. For example, Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antifungal and antibacterial activities. Similarly, Patel and Patel (2010) created Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone with significant antibacterial and antifungal activity. Desai et al. (2011) reported on a clubbed quinazolinone and 4-thiazolidinone series with potential antimicrobial effects (Patel et al., 2010), (Patel & Patel, 2010), (Desai et al., 2011).
Anti-Inflammatory and Analgesic Activities
The synthesis of novel 4-oxo-3,4-dihydroquinazoline derivatives has been explored for their potential anti-inflammatory and analgesic properties. For instance, Farag et al. (2012) investigated several 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives for their potential anti-inflammatory and analgesic activity, demonstrating promising results (Farag et al., 2012).
Anticancer Applications
Research into the anticancer properties of quinazolinone derivatives is another significant application. For example, the study by Riadi et al. (2021) described the synthesis and characterization of a quinazolinone-based derivative, showcasing potent cytotoxic activity against several cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Biological Activity Exploration
Additionally, compounds based on quinazolinone cores have been explored for various biological activities, including anticonvulsant, antimicrobial, and potential dual inhibition of VEGFR-2 and EGFR tyrosine kinases. For instance, Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities, showing broad-spectrum activity against tested microbes and potent anticonvulsant effects (Rajasekaran et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3S/c29-20-11-13-22(14-12-20)32-27(35)23-15-10-19(26(34)30-21-8-4-5-9-21)16-24(23)31-28(32)36-17-25(33)18-6-2-1-3-7-18/h1-3,6-7,10-16,21H,4-5,8-9,17H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANJCRNVWIGSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

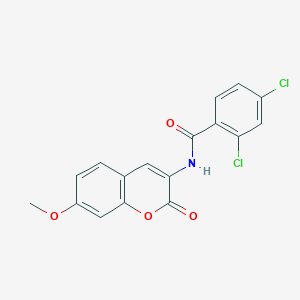

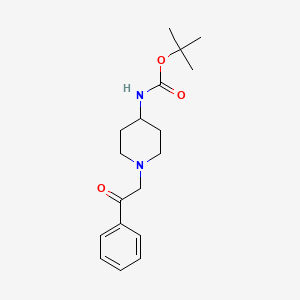
![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)

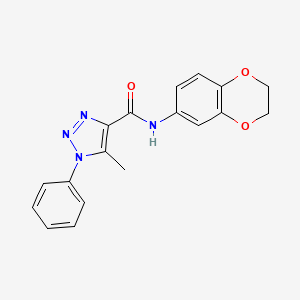
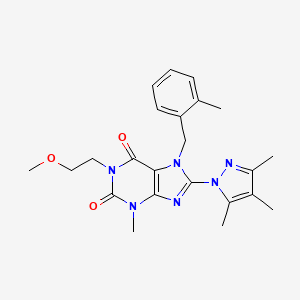
![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)
![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)



![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)
